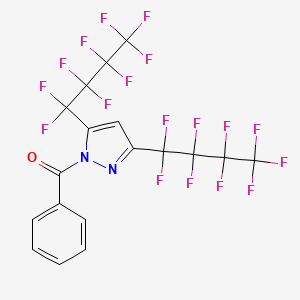
2-Amino-5-Fluorbenzonitril
Übersicht
Beschreibung
2-Amino-5-fluorobenzonitrile is a chemical compound that has garnered attention in various fields of chemistry due to its potential applications in synthesizing biologically active molecules and materials with unique properties. The compound features an amino group and a cyano group attached to a benzene ring, which is also substituted with a fluorine atom. This structure makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of 2-Amino-5-fluorobenzonitrile and its derivatives can be achieved through different methods. One approach involves the aminocyanation of arynes, where aryl cyanamides are added to arynes, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method includes the reaction of 2,6-difluorobenzonitrile with guanidine carbonate to yield 2,4-diamino-5-fluoroquinazoline, demonstrating the generality of this transformation . Additionally, the synthesis of novel Schiff bases using related compounds, such as 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, has been reported, which further underscores the synthetic utility of fluorinated benzonitriles .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-fluorobenzonitrile is characterized by the presence of an amino group and a cyano group on a benzene ring, which is also substituted with a fluorine atom. This arrangement of functional groups is crucial for the compound's reactivity and its ability to participate in various chemical reactions. The structure of related compounds has been elucidated using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
2-Amino-5-fluorobenzonitrile can undergo a variety of chemical reactions due to the presence of reactive functional groups. For instance, it can react with amines, amino acids, and NH-heteroaromatic compounds to form N-(2-cyano-4-nitrophenyl) derivatives . The attempted cyanation of a diazonium salt derived from a related compound, 2,4-difluoro-6-nitroaniline, resulted in an unexpected product, indicating the complexity and selectivity of reactions involving fluorinated benzonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-fluorobenzonitrile are influenced by its molecular structure. The presence of the amino and cyano groups, along with the fluorine substituent, affects the compound's reactivity, solubility, and other physicochemical characteristics. For example, the planarized aminobenzonitrile derivative NTC6 exhibits fast and efficient intramolecular charge transfer and dual fluorescence in various solvents, which is not observed in related molecules with different substituents . This highlights the importance of molecular structure in determining the properties of such compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
2-Amino-5-Fluorbenzonitril: ist ein idealer Vorläufer für die Synthese von heterocyclischen Verbindungen aufgrund der ortho-Positionierung der Amin- und Nitrilsubstituenten . Diese Positionierung erleichtert die Bildung verschiedener Heterocyclen, die in der pharmazeutischen Industrie und der Agrochemie von entscheidender Bedeutung sind.
Vorläufer für Tacrin-Derivate
In der Alzheimer-Forschung wird This compound zur Synthese von Tacrin-Derivaten durch die Friedländer-Reaktion mit cyclischen Ketonen verwendet . Tacrin ist bekannt für seine Acetylcholinesterase-Hemmwirkung, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil ist.
Ligandsynthese für die Katalyse
Diese Verbindung reagiert mit Aminoethanol-Derivaten, katalysiert durch Zinkchlorid, zu Oxazolin-Liganden. Diese Liganden werden dann in kupferkatalysierten enantioselektiven Nitroaldolreaktionen verwendet, die für die Herstellung von Pharmazeutika mit hoher optischer Reinheit von Bedeutung sind .
Organometallische Katalyse
This compound: dient als fluoriertes Benzonitril/Anilin-Baustein für die organometallische Katalyse. Es wird bei der Entwicklung von Katalysatoren eingesetzt, die verschiedene organische Umwandlungen ermöglichen .
Medizinische Chemie
In der medizinischen Chemie ermöglichen die zahlreichen funktionellen Gruppen der Verbindung die einfache Synthese komplexer Moleküle. Es ist besonders nützlich bei der Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen .
Biochemie-Forschung
Aufgrund seiner hohen Reinheit und Reaktivität wird This compound in der Biochemieforschung verwendet, um biochemische Pfade und Interaktionen zu untersuchen. Seine fluorierte Struktur kann besonders aufschlussreich sein, um die Mechanismen enzymkatalysierter Reaktionen zu untersuchen .
Synthese von Chinolononen
This compound: ist auch ein Vorläufer für Chinolonon-Derivate, die verschiedene pharmakologische Aktivitäten aufweisen. Die Synthese beinhaltet die Reaktion mit cyclischen Ketonderivaten unter basischen Bedingungen .
Verwertung von Kohlendioxid
Die Verbindung wurde bei der Synthese von Chinazolin-2,4 (1H,3H)-dionen aus Kohlendioxid unter Verwendung von [Bmim]OH als homogener, wiederverwendbarer Katalysator eingesetzt. Diese Anwendung unterstreicht seine Rolle bei Strategien zur CO2-Abscheidung und -Verwertung .
Safety and Hazards
The compound is classified as a combustible solid . It can cause serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Zukünftige Richtungen
2-Amino-5-fluorobenzonitrile has potential applications in organometallic catalysis, medicinal chemistry, and biochemistry research . Its use as a precursor for synthesizing heterocyclic compounds, particularly in the applications of APIs and ligands, suggests it has a promising future in these areas .
Eigenschaften
IUPAC Name |
2-amino-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQDFQDXMNVDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372220 | |
| Record name | 2-Amino-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61272-77-3 | |
| Record name | 2-Amino-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















